Cas no 1341119-52-5 (2-(4-Fluoro-2-nitrophenoxy)acetohydrazide)

2-(4-Fluoro-2-nitrophenoxy)acetohydrazide 化学的及び物理的性質
名前と識別子
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- 2-(4-Fluoro-2-nitrophenoxy)acetohydrazide
- Acetic acid, 2-(4-fluoro-2-nitrophenoxy)-, hydrazide
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- インチ: 1S/C8H8FN3O4/c9-5-1-2-7(6(3-5)12(14)15)16-4-8(13)11-10/h1-3H,4,10H2,(H,11,13)
- InChIKey: XFBKSIUPDLEOQM-UHFFFAOYSA-N
- ほほえんだ: C(NN)(=O)COC1=CC=C(F)C=C1[N+]([O-])=O
2-(4-Fluoro-2-nitrophenoxy)acetohydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A602158-1g |
2-(4-Fluoro-2-nitrophenoxy)acetohydrazide |
1341119-52-5 | 98% | 1g |
$152.0 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1847736-5g |
2-(4-Fluoro-2-nitrophenoxy)acetohydrazide |
1341119-52-5 | 98% | 5g |
¥3822.00 | 2024-08-09 | |
Crysdot LLC | CD12152807-5g |
2-(4-Fluoro-2-nitrophenoxy)acetohydrazide |
1341119-52-5 | 95+% | 5g |
$339 | 2024-07-23 | |
TRC | F596443-250mg |
2-(4-Fluoro-2-nitrophenoxy)acetohydrazide |
1341119-52-5 | 250mg |
$98.00 | 2023-05-18 | ||
TRC | F596443-1g |
2-(4-Fluoro-2-nitrophenoxy)acetohydrazide |
1341119-52-5 | 1g |
$207.00 | 2023-05-18 | ||
TRC | F596443-100mg |
2-(4-Fluoro-2-nitrophenoxy)acetohydrazide |
1341119-52-5 | 100mg |
$64.00 | 2023-05-18 | ||
A2B Chem LLC | AI30831-1g |
2-(4-Fluoro-2-nitrophenoxy)acetohydrazide |
1341119-52-5 | 98% | 1g |
$142.00 | 2024-04-20 | |
A2B Chem LLC | AI30831-10g |
2-(4-Fluoro-2-nitrophenoxy)acetohydrazide |
1341119-52-5 | 98% | 10g |
$662.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1847736-1g |
2-(4-Fluoro-2-nitrophenoxy)acetohydrazide |
1341119-52-5 | 98% | 1g |
¥1276.00 | 2024-08-09 | |
Crysdot LLC | CD12152807-10g |
2-(4-Fluoro-2-nitrophenoxy)acetohydrazide |
1341119-52-5 | 95+% | 10g |
$564 | 2024-07-23 |
2-(4-Fluoro-2-nitrophenoxy)acetohydrazide 関連文献
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1. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
2-(4-Fluoro-2-nitrophenoxy)acetohydrazideに関する追加情報
Research Briefing on 2-(4-Fluoro-2-nitrophenoxy)acetohydrazide (CAS: 1341119-52-5): Recent Advances and Applications
In recent years, the compound 2-(4-Fluoro-2-nitrophenoxy)acetohydrazide (CAS: 1341119-52-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This hydrazide derivative, characterized by its unique nitro-fluorophenoxy moiety, has shown promising potential in various therapeutic applications, including antimicrobial, anticancer, and enzyme inhibition activities. The compound's structural features make it a versatile scaffold for further chemical modifications, enabling the development of novel bioactive molecules.
Recent studies have focused on elucidating the mechanism of action of 2-(4-Fluoro-2-nitrophenoxy)acetohydrazide, particularly its interaction with biological targets. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its potent inhibitory effects against bacterial enoyl-ACP reductase (FabI), a key enzyme in the fatty acid biosynthesis pathway. The study highlighted the compound's ability to disrupt bacterial cell membrane integrity, suggesting its potential as a lead candidate for developing new antibiotics.
Another area of interest is the compound's role in cancer research. A preclinical study conducted in 2024 revealed that 2-(4-Fluoro-2-nitrophenoxy)acetohydrazide exhibits selective cytotoxicity against certain cancer cell lines, particularly those with overexpression of tyrosine kinase receptors. The compound's ability to induce apoptosis via the mitochondrial pathway was confirmed through flow cytometry and Western blot analysis, providing a foundation for further investigation into its anticancer mechanisms.
In addition to its therapeutic potential, 2-(4-Fluoro-2-nitrophenoxy)acetohydrazide has also been explored as a chemical probe for studying enzyme dynamics. Its nitro group serves as a spectroscopic tag, allowing researchers to monitor enzyme-substrate interactions in real-time using techniques such as UV-Vis spectroscopy and mass spectrometry. This application has been particularly valuable in understanding the kinetics of hydrolase enzymes, as reported in a 2023 ACS Chemical Biology publication.
Despite these advancements, challenges remain in optimizing the compound's pharmacokinetic properties, such as bioavailability and metabolic stability. Recent efforts have focused on structural modifications to enhance its drug-like characteristics. For example, a 2024 study introduced a series of analogs with improved solubility and reduced toxicity, paving the way for future clinical trials.
In conclusion, 2-(4-Fluoro-2-nitrophenoxy)acetohydrazide (CAS: 1341119-52-5) represents a promising candidate in the field of chemical biology and drug discovery. Its diverse biological activities and potential for structural optimization make it a valuable tool for both therapeutic development and fundamental research. Continued exploration of its mechanisms and applications is expected to yield significant contributions to the pharmaceutical industry.
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